molecular formula C15H10F3NO3 B2461779 2-[[2-(trifluoromethyl)benzoyl]amino]benzoic Acid CAS No. 866150-35-8

2-[[2-(trifluoromethyl)benzoyl]amino]benzoic Acid

Cat. No. B2461779
CAS RN: 866150-35-8
M. Wt: 309.244
InChI Key: YQGXNUIEVYQZIU-UHFFFAOYSA-N
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Description

2-[[2-(trifluoromethyl)benzoyl]amino]benzoic Acid is a derivative of benzoic acid, which is widely used in the synthesis of various organic compounds . It has a molecular formula of CF3C6H4CO2H . This compound has been used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. It has been used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety . The mechanism of its synthesis is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for the nucleophilic substitution by a fluoride .


Molecular Structure Analysis

The molecular structure of 2-[[2-(trifluoromethyl)benzoyl]amino]benzoic Acid consists of a benzoic acid core with a trifluoromethyl group attached to the benzene ring . The molecular weight of this compound is 190.12 .


Chemical Reactions Analysis

This compound participates in various chemical reactions. It has been used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety . It was also used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC by surface plasmon resonance and 1 HNMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[[2-(trifluoromethyl)benzoyl]amino]benzoic Acid include a boiling point of 243.7±40.0 °C at 760 mmHg, a flash point of 101.2±27.3 °C, and a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 38.2±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 135.5±3.0 cm3 .

Scientific Research Applications

Synthesis of 1,3,4-Oxadiazole Derivatives

This compound has been used in the synthesis of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety . Oxadiazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

Ligand Binding Studies

The compound has also been used to investigate the binding of 2-pyridinone and amino acid derivatives as ligands with chaperones PapD and FimC . This research is significant in understanding the interactions between proteins and ligands, which is crucial in drug design and discovery.

Synthesis of 4-Aminoantipyrine Derivatives

The compound has been involved in the synthesis of 4-aminoantipyrine derivatives . 4-Aminoantipyrine is a metabolite of aminopyrine with analgesic, anti-inflammatory, and antipyretic properties.

Synthesis of Piperidin-3-Aminium Derivatives

The compound has been used in the synthesis of (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium derivatives . These derivatives have potential applications in medicinal chemistry.

Bronsted Acid

As a benzoic acid derivative, this compound can act as a Bronsted acid , capable of donating a hydron to an acceptor. This property is fundamental in many chemical reactions and processes.

Precursor for Trifluoromethylbenzoyl Group

The compound can serve as a precursor for the 2-(trifluoromethyl)benzoyl group . This group is often used in organic synthesis due to its electron-withdrawing properties, which can influence the reactivity of the molecules it is attached to.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[[2-(trifluoromethyl)benzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO3/c16-15(17,18)11-7-3-1-5-9(11)13(20)19-12-8-4-2-6-10(12)14(21)22/h1-8H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGXNUIEVYQZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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